REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([CH3:19])[CH:11]=2)=[N:8][N:9]=1)([CH3:4])[CH3:3]>[Zn].CN(C)C=O.O>[CH3:4][C:2]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH3:19])[CH:11]=2)=[N:8][N:9]=1)([CH3:1])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1OC(=NN1)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
FeCl3.6H2O
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
After dilution with saturated aqueous sodium carbonate solution, the reaction mixture is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulphate and evaporation of the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NN=C(O1)C1=CC(=C(N)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |